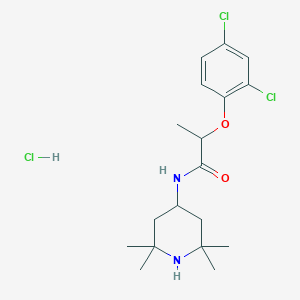![molecular formula C11H18N2OS B4929498 N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide, also known as AT-001, is a chemical compound that has been the focus of numerous scientific studies due to its potential therapeutic applications. This compound belongs to the class of thioamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth of cancer cells. It has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacteria, fungi, and viruses. Furthermore, it has been shown to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(allylamino)carbonothioyl]cyclohexanecarboxamide in lab experiments is its ability to inhibit the growth of various bacteria, fungi, and viruses. Furthermore, it has been shown to have potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another direction is to explore its potential as an anti-inflammatory agent. Additionally, future studies could investigate its potential as an antiviral agent, as well as its use in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been achieved through several methods, including the reaction of allylamine with carbon disulfide followed by reaction with cyclohexanecarboxylic acid. Another method involves the reaction of allylamine with carbon disulfide followed by reaction with cyclohexanone. Both methods result in the formation of N-[(allylamino)carbonothioyl]cyclohexanecarboxamide with high yield and purity.
Applications De Recherche Scientifique
N-[(allylamino)carbonothioyl]cyclohexanecarboxamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties. Furthermore, it has been shown to have potential as an anticancer agent. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(prop-2-enylcarbamothioyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-2-8-12-11(15)13-10(14)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUOZREVRYYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)

![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
![4,4'-oxybis[N-(3-benzoylphenyl)benzamide]](/img/structure/B4929468.png)
![N-(3,4-dimethylphenyl)-2-(5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4929481.png)
![2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3-nitrobenzoate](/img/structure/B4929483.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)